molecular formula C7H4ClN3O2 B1439081 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938443-19-7

7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1439081
M. Wt: 197.58 g/mol
InChI Key: DJHNDPHQSQMESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It is particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones can be developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure allowing their synthesis with two identical or two different groups attached to nitrogen .

Scientific Research Applications

Synthesis and Catalytic Applications

  • 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as part of the pyranopyrimidine core, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. It has been extensively utilized in the synthesis of various derivatives through one-pot multicomponent reactions, employing diverse catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. This demonstrates the compound's importance in advancing synthetic methodologies for developing novel lead molecules in pharmaceutical research (Parmar et al., 2023).

Biological Significance and Sensing Applications

  • Pyrimidine derivatives, including 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been recognized for their wide range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The anti-inflammatory effects, in particular, are attributed to their inhibitory response against the expression and activities of crucial inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these derivatives have been extensively studied, highlighting their potential as potent anti-inflammatory agents (Rashid et al., 2021).
  • Pyrimidine derivatives also show promise in optical sensing applications. Their ability to form both coordination and hydrogen bonds makes them suitable as exquisite sensing materials. The review covering literature from 2005 to 2020 details various pyrimidine-based optical sensors and underscores their biological and medicinal applications, signifying the compound's versatility in sensor technology and medical research (Jindal & Kaur, 2021).

Anticancer Applications

  • The pyrimidine ring, a core structure in 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a fundamental unit of DNA and RNA, making it significant in medicinal chemistry. Pyrimidine-based scaffolds exhibit diverse pharmacological activities, with anticancer activity being the most extensively reported. These scaffolds exert their cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. A substantial number of patents have been published on pyrimidine-based anticancer agents, placing these compounds at the forefront as potential future drug candidates (Kaur et al., 2014).

properties

IUPAC Name

7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNDPHQSQMESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654004
Record name 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

938443-19-7
Record name 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.